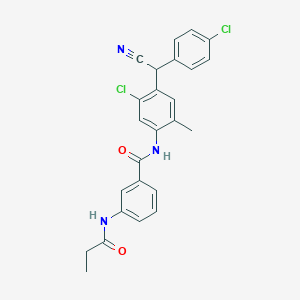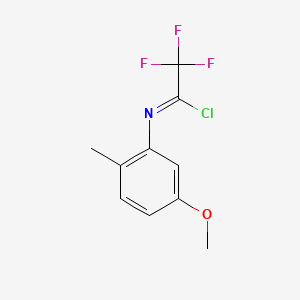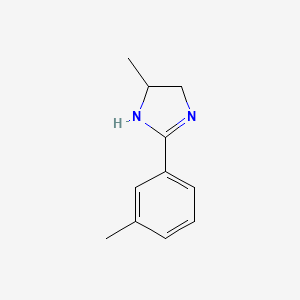
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms and a thienyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone typically involves the bromination of 1-(2,5-dimethyl-3-thienyl)ethanone. The reaction is carried out using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous brominating agents.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new bonds. Additionally, the carbonyl group can participate in various redox reactions, contributing to its versatility in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-3-thiophenecarboxaldehyde
- 2,5-Dimethylthiophene
- 2-Bromo-1-(2,5-dimethyl-3-thienyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further functionalization. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
122654-18-6 |
|---|---|
Fórmula molecular |
C8H8Br2OS |
Peso molecular |
312.02 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,5-dimethylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H8Br2OS/c1-4-3-6(5(2)12-4)7(11)8(9)10/h3,8H,1-2H3 |
Clave InChI |
RWZLIGDLAGZFPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)








![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
